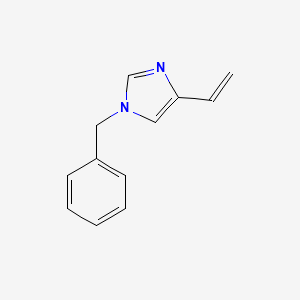

1H-Imidazole, 4-ethenyl-1-(phenylmethyl)-

Description

Significance of the Imidazole (B134444) Heterocyclic Scaffold in Modern Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. First synthesized by Heinrich Debus in 1858, this scaffold has become a cornerstone in the fields of medicinal and biological chemistry. researchgate.net Its significance stems from a unique combination of chemical properties. The imidazole nucleus is a feature of several essential natural products, including the amino acid histidine, histamine, and nucleic acids. nih.govbiomedpharmajournal.org

In medicinal chemistry, the imidazole ring is considered a "privileged scaffold" because its derivatives can interact with a wide array of biological targets. researchgate.netnih.gov The electron-rich nature of the ring, coupled with its ability to act as both a hydrogen bond donor and acceptor, allows imidazole-containing molecules to bind effectively to enzymes and receptors. nih.govresearchgate.netresearchgate.net This versatile binding capability is a key reason for the extensive use of imidazole derivatives in drug design. Consequently, the imidazole core is found in numerous commercially successful therapeutic agents with applications as anticancer, antifungal, antimicrobial, and anti-inflammatory drugs. nih.govbiomedpharmajournal.orgresearchgate.net The structural features of the imidazole ring enable it to form multiple types of interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, facilitating its role in the development of new therapeutic compounds. researchgate.net

Overview of Ethenyl and Phenylmethyl Functionalizations within Imidazole Systems

The properties of the core imidazole scaffold can be precisely modified through the addition of various functional groups. The subject of this article, 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)-, features two key substituents: a phenylmethyl (benzyl) group at the N-1 position and an ethenyl (vinyl) group at the C-4 position.

The phenylmethyl (benzyl) group is a common substituent in medicinal chemistry used to introduce a hydrophobic region to a molecule, which can enhance binding to biological targets. Research has shown that N-benzylated imidazoles and related benzimidazoles are of significant interest for their therapeutic potential. researchgate.net For example, a scaffold featuring a 1-benzyl-1H-imidazol-4-yl core was recently identified as a novel inhibitor of RIPK1, a key protein involved in inflammation, highlighting the relevance of this specific substitution pattern in drug discovery. nih.gov The presence of the benzyl (B1604629) group can be crucial for establishing effective interactions within the active sites of enzymes and receptors.

The ethenyl (vinyl) group is a valuable functional group in synthetic organic chemistry. While less common as a direct substituent for biological activity, it serves as a versatile chemical handle. The carbon-carbon double bond of the ethenyl group can participate in a wide range of chemical reactions, such as polymerization, addition reactions, and cross-coupling reactions. This allows the core imidazole structure to be used as a building block for the creation of larger, more complex molecules, including polymers and novel pharmaceutical candidates.

Rationale and Academic Objectives for the Research of 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)-

The academic interest in 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)-, also known as 1-benzyl-4-vinyl-1H-imidazole, is primarily driven by its potential as a specialized chemical intermediate. The rationale for its synthesis and study is based on the strategic combination of its constituent parts. The 1-benzyl-imidazole core provides a scaffold that is known to be biologically relevant and capable of targeted interactions. nih.gov The 4-ethenyl group provides a reactive site for further chemical elaboration.

The primary academic objectives for investigating this compound include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the molecule with high purity.

Intermediate for Drug Discovery: Utilizing the compound as a key starting material to generate libraries of more complex derivatives. The ethenyl group can be modified to explore structure-activity relationships, aiming to discover new molecules with enhanced potency or selectivity for specific biological targets, such as protein kinases. nih.gov

Monomer for Materials Science: Exploring the potential of 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- as a monomer for the synthesis of novel polymers. The imidazole moiety can introduce unique properties to a polymer chain, such as pH-responsiveness, metal-coordinating capabilities, or specific catalytic activity.

In essence, the research into this specific compound is not necessarily focused on its own direct biological activity, but rather on its utility as a versatile building block for creating new functional molecules and materials for a range of scientific applications.

Data Tables

Table 1: Chemical Properties of 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)-

| Property | Value |

|---|---|

| IUPAC Name | 1-benzyl-4-vinyl-1H-imidazole |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| Synonyms | 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- |

| Structure | A five-membered imidazole ring substituted at the N-1 position with a benzyl group and at the C-4 position with a vinyl group. |

Table 2: Examples of Biologically Active Imidazole Scaffolds

| Compound Class | Biological Application | Mechanism of Action (Example) | Reference(s) |

|---|---|---|---|

| Phenyl-Imidazoles | Anticancer | Inhibition of Indoleamine 2,3-dioxygenase (IDO) | nih.gov |

| Fused Imidazoles | Anti-inflammatory | Non-steroidal anti-inflammatory activity | nih.gov |

| Substituted Imidazoles | Anticancer | Inhibition of enzymes, DNA binding, receptor regulation |

| 1-benzyl-imidazole derivatives | Anti-inflammatory | Inhibition of Receptor-Interacting Protein Serine-Threonine Kinase 1 (RIPK1) | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

86803-30-7 |

|---|---|

Molecular Formula |

C12H12N2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

1-benzyl-4-ethenylimidazole |

InChI |

InChI=1S/C12H12N2/c1-2-12-9-14(10-13-12)8-11-6-4-3-5-7-11/h2-7,9-10H,1,8H2 |

InChI Key |

FVWVRPCBPJOCPV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CN(C=N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Imidazole, 4 Ethenyl 1 Phenylmethyl and Analogous Architectures

Historical and Modern Approaches to Imidazole (B134444) Ring Formation

The synthesis of the imidazole core has been a subject of extensive research for over a century, leading to the development of numerous named reactions and innovative catalytic systems. These methods provide access to a wide array of substituted imidazoles, forming the foundation for more complex target-oriented synthesis.

Condensation Reactions in Imidazole Synthesis

Condensation reactions represent the earliest and most straightforward approaches to imidazole synthesis, often involving the combination of readily available starting materials.

The Debus-Radziszewski imidazole synthesis is a classic multi-component reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgwikiwand.com This method is commercially significant for the production of various imidazoles. wikipedia.orgscribd.comhandwiki.org The reaction is thought to proceed in two main stages: the initial condensation of the dicarbonyl with ammonia to form a diimine, followed by condensation with the aldehyde. wikipedia.orgscribd.com A key modification of this reaction involves replacing one equivalent of ammonia with a primary amine to afford N-substituted imidazoles. wikipedia.orghandwiki.org

Another notable condensation approach is the Marckwald synthesis , which is particularly useful for preparing 2-mercaptoimidazoles. pharmaguideline.comresearchgate.net This method involves the reaction of α-amino ketones or aldehydes with potassium thiocyanate (B1210189) or alkyl isothiocyanates. pharmaguideline.comresearchgate.net The resulting 2-thiol-substituted imidazoles can then be desulfurized through various oxidative methods to yield the desired imidazole product. researchgate.netderpharmachemica.com

The Wallach synthesis utilizes N,N'-disubstituted oxamides, which react with phosphorus oxychloride to form a nitroxamide intermediate. Subsequent reduction with hydroiodic acid produces 1,2-disubstituted chloroimidazoles. pharmaguideline.com

| Condensation Reaction | Reactants | Product Type |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Substituted Imidazoles |

| Marckwald Synthesis | α-Amino ketone/aldehyde, Potassium thiocyanate/Alkyl isothiocyanate | 2-Mercaptoimidazoles |

| Wallach Synthesis | N,N'-Disubstituted oxamide, Phosphorus oxychloride, Hydroiodic acid | 1,2-Disubstituted Chloroimidazoles |

Cycloaddition Protocols for Heterocycle Construction

Cycloaddition reactions offer a powerful and often regioselective route to the imidazole core. The Van Leusen imidazole synthesis is a prominent example, allowing for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction can be performed as a three-component reaction (vL-3CR) where the aldimine is generated in situ from an aldehyde and a primary amine. organic-chemistry.orgacs.org The mechanism involves a [3+2] cycloaddition of the TosMIC anion to the aldimine. tsijournals.com This method is highly versatile, enabling the synthesis of 1,4-, 4,5-, and 1,4,5-substituted imidazoles by varying the starting components. acs.orgtsijournals.com

Other [3+2] cycloaddition strategies have also been developed. For instance, copper-catalyzed cycloaddition reactions can produce multisubstituted imidazoles with high regioselectivity. organic-chemistry.orgacs.org Additionally, acid-catalyzed [3+2] cycloaddition of 2H-azirines with nitrones has been shown to yield 1,2,4,5-tetrasubstituted imidazoles. organic-chemistry.org

Transition Metal-Catalyzed Synthetic Routes to Imidazoles

In recent decades, transition metal catalysis has emerged as a powerful tool for the synthesis of imidazoles, often enabling reactions under milder conditions and with greater functional group tolerance. researchgate.net Various transition metals, including palladium, nickel, and copper, have been successfully employed in coupling and cyclization reactions to form the imidazole ring. bohrium.com

Copper-catalyzed protocols are particularly common. For example, a copper-catalyzed three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes can be used to synthesize imidazo[1,2-a]pyridines. beilstein-journals.org Similarly, rhodium(II)-catalyzed reactions of 1-sulfonyl triazoles with nitriles provide good to excellent yields of imidazoles through the intermediacy of rhodium iminocarbenoids. organic-chemistry.org

Palladium-catalyzed methods have also been developed for the synthesis of aryl-substituted imidazoles. One such approach involves a tandem catalytic carbonylation of aryl halides with imines to form 1,3-dipoles, which then undergo a spontaneous 1,3-dipolar cycloaddition. researchgate.net

| Catalyst System | Reaction Type | Key Features |

| Copper(I) | Three-component domino reaction | Synthesis of fused imidazoles (e.g., imidazo[1,2-a]pyridines) beilstein-journals.org |

| Rhodium(II) | Reaction of 1-sulfonyl triazoles with nitriles | Good to excellent yields via rhodium iminocarbenoids organic-chemistry.org |

| Palladium(0)/Palladium(II) | Tandem carbonylation/cycloaddition | Synthesis of aryl-substituted imidazoles from aryl halides researchgate.net |

| Nickel(II) | C-H arylation/alkenylation | Direct functionalization of the imidazole core nih.gov |

Regioselective Functionalization Strategies at Imidazole Ring Positions

Once the imidazole core is formed, the regioselective introduction of substituents is crucial for tailoring the properties of the final molecule. For the target compound, 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)-, this involves the specific installation of a phenylmethyl (benzyl) group at the N1 position and an ethenyl (vinyl) group at the C4 position.

Introduction of the N1-Phenylmethyl Group via N-Alkylation

The N-alkylation of imidazoles is a common transformation. lookchem.com The regioselectivity of this reaction in unsymmetrically substituted imidazoles is influenced by several factors, including the electronic and steric nature of the existing substituents, the alkylating agent, and the reaction conditions. otago.ac.nz In basic media, alkylation generally occurs on the deprotonated imidazole anion, where electron-withdrawing groups direct the incoming electrophile to the more remote nitrogen atom. otago.ac.nz

For the synthesis of 1-benzyl-substituted imidazoles, benzyl (B1604629) halides such as benzyl bromide are commonly used as alkylating agents. lookchem.comnih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). lookchem.com The use of a protecting group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can also be employed to achieve regioselective N-alkylation. nih.gov

Strategies for the Ethenyl Group Installation at the C4 Position

The introduction of a vinyl group at the C4 position of the imidazole ring can be more challenging and often requires modern cross-coupling methodologies. Transition metal-catalyzed C-H activation has become a powerful strategy for the direct alkenylation of heterocycles, including imidazoles. mdpi.com

Nickel-catalyzed C-H alkenylation has been successfully applied to imidazoles. nih.govrsc.org By employing a suitable nickel catalyst and ligand system, such as Ni(OTf)2 with a phosphine (B1218219) ligand like dcypt (3,4-bis(dicyclohexylphosphino)thiophene), direct coupling with enol derivatives can be achieved to install a vinyl group at the C2 position. nih.gov While this highlights the potential for direct C-H vinylation, achieving regioselectivity at the C4 position may require specific directing groups or pre-functionalization of the imidazole ring.

Alternative strategies could involve the initial synthesis of a 4-haloimidazole, followed by a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a vinyl-containing coupling partner.

Multi-Step Synthesis Pathways and Process Optimization

The synthesis of 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)-, also known as 1-benzyl-4-vinyl-1H-imidazole, and its analogs often involves multi-step pathways that allow for the careful construction of the imidazole core and the introduction of specific substituents. Process optimization is crucial for improving yields, reducing reaction times, and ensuring the scalability of these synthetic routes. While a definitive, standardized multi-step synthesis for this specific compound is not extensively documented in publicly available literature, analogous architectures provide a framework for potential synthetic strategies.

One plausible approach involves the initial formation of the imidazole ring followed by subsequent functionalization. For instance, a common strategy for creating 1-benzyl-substituted imidazoles is the alkylation of imidazole with a suitable benzyl halide. acs.org The introduction of the 4-ethenyl (vinyl) group can be more complex and may require a separate set of reactions.

A hypothetical multi-step synthesis could commence with the synthesis of a 4-substituted imidazole precursor, which is then N-benzylated. For example, a synthetic route could start from a commercially available 4-imidazolecarboxaldehyde. This aldehyde can undergo a Wittig reaction or a similar olefination protocol to introduce the vinyl group. The resulting 4-vinyl-1H-imidazole can then be subjected to N-alkylation using benzyl bromide in the presence of a base to yield the final product.

Process optimization for such a pathway would involve a systematic study of various parameters at each step. This includes the choice of solvent, base, temperature, and reaction time. For the N-alkylation step, optimization might involve screening different bases and solvents to maximize the yield and minimize the formation of byproducts. The table below illustrates potential optimization parameters for the synthesis of analogous 1-benzyl-1H-imidazoles, which can be extrapolated for the synthesis of the target compound.

| Entry | Starting Material | Benzylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Imidazole | 4-Cyanobenzyl bromide | Sodium carbonate | Chloroform | 42 |

| 2 | Imidazole | 4-Nitrobenzyl bromide | Potassium carbonate | Acetone | 42 |

Another synthetic strategy could involve building the imidazole ring with the benzyl and ethenyl groups already incorporated into the precursors. Multi-component reactions (MCRs) are powerful tools for achieving this, as they can construct complex molecules in a single step from three or more starting materials. taylorfrancis.com While a specific MCR for 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- is not readily found, the general principles of MCRs for imidazole synthesis can be applied.

Principles of Green Chemistry in 1H-Imidazole Synthesis

The application of green chemistry principles to the synthesis of imidazole derivatives has gained significant attention in recent years. researchgate.net These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov Several green approaches have been successfully employed in the synthesis of various imidazole architectures.

One of the key principles of green chemistry is the use of environmentally benign solvents or, ideally, the complete avoidance of solvents. taylorfrancis.com Solvent-free reactions for the synthesis of imidazoles have been developed, often utilizing techniques like microwave irradiation or grinding to promote the reaction. taylorfrancis.comasianpubs.org These methods can lead to higher yields, shorter reaction times, and easier product purification. asianpubs.org

The use of greener catalysts is another important aspect of green chemistry. Traditional catalysts can be toxic or difficult to separate from the reaction mixture. In contrast, biocatalysts, such as lemon juice, have been used for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.netjipbs.com Lemon juice is an attractive option as it is readily available, inexpensive, biodegradable, and non-toxic. researchgate.netjipbs.com Similarly, heterogeneous catalysts like zeolites are gaining traction due to their reusability and ease of separation from the reaction mixture. nih.gov

Ionic liquids have also emerged as green alternatives to traditional organic solvents for imidazole synthesis. tandfonline.com They are non-volatile and can often be recycled and reused, which reduces waste. tandfonline.com Furthermore, the use of natural organic acids as promoters under solvent-free conditions has been reported for the efficient and eco-friendly synthesis of imidazoles. researchgate.net

Ultrasound-assisted synthesis is another green technique that has been applied to the production of imidazoles. nih.gov Sonication can enhance reaction rates and yields under milder conditions, reducing energy consumption and the need for harsh reagents. nih.gov

The following table summarizes various green chemistry approaches applied to the synthesis of analogous imidazole compounds, highlighting the diversity of environmentally friendly methodologies available.

| Green Approach | Catalyst/Solvent/Technique | Key Advantages | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Microwave Irradiation | Higher yields, shorter reaction times, reduced waste | asianpubs.org |

| Biocatalysis | Lemon Juice | Inexpensive, biodegradable, non-toxic catalyst | researchgate.netjipbs.com |

| Heterogeneous Catalysis | ZSM-11 Zeolite | Reusable catalyst, easy separation | nih.gov |

| Alternative Solvents | Ionic Liquids (e.g., [bmim][BF4]) | Recyclable, non-volatile | tandfonline.com |

| Natural Acid Promotion | Tartaric Acid | Eco-friendly promoter, solvent-free conditions | researchgate.net |

| Ultrasound-Assisted Synthesis | Sonication | Milder conditions, improved yields, atom-economy | nih.gov |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1h Imidazole, 4 Ethenyl 1 Phenylmethyl

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Core

The imidazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. The N1-benzyl substituent directs incoming electrophiles primarily to the C2 and C5 positions, which are the most nucleophilic carbons in the ring. The C2 position is often favored due to the electronic influence of both nitrogen atoms.

Nucleophilic substitution on the electron-rich imidazole ring is generally challenging and requires either the presence of strong electron-withdrawing groups or specific reaction conditions that activate the ring. For unsubstituted imidazoles, nucleophilic substitution can occur on a protonated, electron-deficient ring. However, for 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)-, direct nucleophilic attack on the ring carbons is unfavorable. Reactions such as Vicarious Nucleophilic Substitution (VNS), which allow for the formal replacement of a hydrogen atom by a nucleophile, could potentially occur under specific carbanionic conditions, though this is not a commonly reported pathway for this substrate. organic-chemistry.org

Reactivity of the Ethenyl Moiety: Investigation of Addition and Polymerization Reactions

The ethenyl (vinyl) group at the C4 position is a key functional handle, enabling a variety of addition and polymerization reactions. As a typical alkene, it can undergo electrophilic addition reactions, though the reactivity is modulated by the attached imidazole ring.

The most significant reactivity of the ethenyl moiety is its ability to undergo polymerization. Vinylimidazoles, including N-substituted and C-substituted derivatives, are valuable monomers for creating functional polymers. chemicalbook.com 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- can be polymerized via free-radical polymerization to produce poly(1-benzyl-4-vinylimidazole). acs.orgrsc.org Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to 4-vinylimidazole (4VIM), affording homopolymers and block copolymers with well-defined molecular weights and low polydispersity indices. acs.orgrsc.org These controlled polymerization methods are particularly effective when conducted in specific solvents like glacial acetic acid. acs.orgmdpi.com

The resulting polymers, poly(vinylimidazole)s, have applications as catalysts, chelating agents, and functional materials due to the properties of the pendant imidazole groups. chemicalbook.comnih.gov

| Polymerization Method | Monomer Example | Key Features | Reference |

|---|---|---|---|

| Free-Radical Polymerization | 1-Vinylimidazole (1VIM) | Can produce high molecular weight polymers; may have high residual monomer content. | wikipedia.org |

| RAFT Polymerization | 4-Vinylimidazole (4VIM) | Allows for controlled molecular weight and low polydispersity; effective in glacial acetic acid. | acs.org |

| RAFT Polymerization (Difunctional CTA) | 4-Vinylimidazole (4VIM) | Enables synthesis of ABA triblock copolymers with well-defined architectures. | rsc.org |

Stereoelectronic Influence of the Phenylmethyl Substituent on Imidazole Ring Reactivity

The phenylmethyl (benzyl) group attached to the N1 nitrogen atom exerts significant stereoelectronic effects on the molecule's reactivity.

Electronic Effect: The benzyl (B1604629) group is generally considered to be weakly electron-donating through an inductive effect. This slightly increases the electron density of the imidazole ring, enhancing its reactivity towards electrophiles compared to an unsubstituted imidazole.

Steric Effect: The benzyl group is sterically bulky. This bulk can hinder the approach of reactants to the adjacent C2 and C5 positions of the imidazole ring. This steric hindrance can influence the regioselectivity of substitution reactions, potentially favoring attack at the less hindered C5 position over the C2 position.

Blocked Tautomerism: By occupying the N1 position, the benzyl group prevents the common prototropic tautomerism observed in N-unsubstituted imidazoles. This locks the molecule into a single tautomeric form, simplifying its reactivity profile as there is no equilibrium between different isomers.

Tautomerism and Aromaticity Considerations within the 1H-Imidazole Framework

Aromaticity is a defining feature of the imidazole ring, contributing to its stability and chemical properties. The imidazole ring in 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- fulfills Hückel's criteria for aromaticity: masterorganicchemistry.comlibretexts.org

Cyclic: It is a five-membered ring.

Planar: The ring atoms are sp² hybridized and lie in a plane.

Fully Conjugated: Each atom in the ring has a p-orbital that participates in the π-system.

Contains 4n+2 π Electrons: The ring has 6 π-electrons (four from the two double bonds and two from the lone pair of the N-benzyl nitrogen atom), which fits the Hückel rule for n=1. masterorganicchemistry.comlibretexts.org

As mentioned previously, the N1-benzyl substituent prevents prototropic tautomerism. In N-unsubstituted imidazoles, a proton can rapidly exchange between the two nitrogen atoms, leading to an equilibrium of tautomers. In 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)-, the covalent bond between N1 and the benzyl group's methylene (B1212753) carbon fixes the substitution pattern, meaning only one constitutional isomer exists. mdpi.comnih.gov

Intermediate Formation and Reaction Pathway Elucidation

The reaction pathways involving 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- are dictated by which part of the molecule is reacting.

Advanced Spectroscopic and Structural Characterization of 1h Imidazole, 4 Ethenyl 1 Phenylmethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 1-benzyl-4-vinylimidazole, ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon environments, respectively, allowing for full structural assignment.

The ¹H NMR spectrum reveals distinct signals for each unique proton in the molecule. The protons of the benzyl (B1604629) group, the imidazole (B134444) ring, and the vinyl group all resonate at characteristic chemical shifts. The methylene (B1212753) protons (CH₂) of the benzyl group typically appear as a singlet, while the aromatic protons of the phenyl ring show complex splitting patterns in the aromatic region of the spectrum. The three protons of the vinyl group (–CH=CH₂) exhibit a characteristic splitting pattern (a doublet of doublets for the geminal and cis/trans couplings). The protons on the imidazole ring also appear as distinct singlets.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The chemical shifts confirm the presence of the imidazole and phenyl rings, the methylene bridge, and the vinyl group carbons.

Table 1: ¹H NMR Spectroscopic Data for 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- (Data derived from foundational synthesis studies)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole H-2 | 7.49 | s | - |

| Phenyl-H (aromatic) | 7.35-7.25 | m | - |

| Imidazole H-5 | 6.88 | s | - |

| Phenyl-H (aromatic) | 7.15-7.05 | m | - |

| Vinyl -CH= | 6.55 | dd | J = 17.6, 10.9 |

| Benzyl -CH₂- | 5.09 | s | - |

| Vinyl =CH₂ (trans) | 5.48 | d | J = 17.6 |

| Vinyl =CH₂ (cis) | 5.05 | d | J = 10.9 |

Table 2: ¹³C NMR Spectroscopic Data for 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- (Data derived from foundational synthesis studies)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Imidazole C-2 | 137.3 |

| Phenyl C (quaternary) | 136.5 |

| Imidazole C-4 | 135.5 |

| Vinyl -CH= | 129.1 |

| Phenyl CH | 128.8 |

| Phenyl CH | 128.0 |

| Phenyl CH | 127.1 |

| Imidazole C-5 | 117.1 |

| Vinyl =CH₂ | 111.4 |

| Benzyl -CH₂- | 51.3 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

As of the latest literature review, a complete single-crystal X-ray diffraction study for 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- has not been reported in publicly accessible crystallographic databases. Therefore, detailed solid-state structural parameters such as unit cell dimensions, space group, and specific atomic coordinates are not available. Such a study would be invaluable to definitively confirm the planarity of the imidazole ring, the orientation of the benzyl and vinyl substituents relative to the ring, and the nature of intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula.

For 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)-, which has a molecular formula of C₁₂H₁₂N₂, the theoretical exact mass can be calculated. HRMS analysis provides an experimental mass measurement with very high precision (typically to four or more decimal places). The close agreement between the experimental and theoretical mass confirms the molecular formula and rules out other potential elemental compositions.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂N₂ |

| Theoretical Exact Mass [M+H]⁺ | 185.1073 |

| Experimental Exact Mass [M+H]⁺ | 185.1073 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. Each technique is based on the vibrational modes of the molecule's bonds.

The IR spectrum of 1-benzyl-4-vinylimidazole is expected to show characteristic absorption bands corresponding to C-H stretching from the aromatic rings and the vinyl group, C=C stretching from both the aromatic systems and the vinyl moiety, and C-N stretching vibrations from the imidazole ring. The out-of-plane bending vibrations of the vinyl C-H bonds are also typically prominent.

Raman spectroscopy provides complementary information. While strong dipole changes result in strong IR bands, changes in polarizability lead to strong Raman signals. Therefore, the C=C bonds of the phenyl and vinyl groups are expected to show strong signals in the Raman spectrum.

Table 4: Key Infrared (IR) Spectroscopy Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3109 | Medium | Aromatic C-H Stretch |

| 3031 | Medium | Aromatic C-H Stretch |

| 2925 | Medium | Aliphatic C-H Stretch |

| 1645 | Strong | C=C Vinyl Stretch |

| 1515 | Strong | C=N Imidazole Ring Stretch |

| 1497 | Strong | C=C Aromatic Ring Stretch |

| 989, 921 | Strong | Vinyl C-H Out-of-Plane Bend |

| 732, 697 | Strong | Aromatic C-H Out-of-Plane Bend |

Theoretical and Computational Chemistry Studies of 1h Imidazole, 4 Ethenyl 1 Phenylmethyl

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and stability of imidazole (B134444) derivatives. For a molecule like 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)-, DFT calculations would be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide insights into the spatial arrangement of atoms that corresponds to the lowest energy state of the molecule.

The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps are crucial for understanding the reactive sites of the molecule. For instance, in related imidazole compounds, the nitrogen atoms of the imidazole ring are typically regions of high electron density, making them susceptible to electrophilic attack.

The stability of the molecule is often assessed by its total energy calculated at its optimized geometry. A lower total energy generally corresponds to a more stable molecule. Furthermore, vibrational frequency analysis is performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These frequencies can also be correlated with experimental infrared (IR) and Raman spectra to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of molecules. youtube.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. nih.gov

For 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)-, FMO analysis would identify the regions of the molecule where the HOMO and LUMO are localized. It is anticipated that the HOMO would be distributed over the electron-rich imidazole and vinyl groups, while the LUMO would be located on the imidazole ring and the benzyl (B1604629) group. This distribution would allow for predictions of how the molecule would interact with other reagents in chemical reactions.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical reactivity and kinetic stability. |

| Ionization Potential | IP | The energy required to remove an electron from a molecule. |

| Electron Affinity | EA | The energy released when an electron is added to a molecule. |

| Electronegativity | χ | The ability of an atom to attract shared electrons. |

| Chemical Hardness | η | Resistance to change in electron distribution. |

| Chemical Softness | S | The reciprocal of chemical hardness, indicating higher reactivity. |

| Electrophilicity Index | ω | A measure of the electrophilic power of a molecule. |

Prediction of Thermochemical Properties, including Enthalpy of Formation

Theoretical methods are employed to predict the thermochemical properties of molecules, such as the enthalpy of formation (ΔHf°). High-level computational methods, such as G3MP2, are often used for accurate calculations of these properties in the gas phase. The enthalpy of formation is a measure of the energy change when a compound is formed from its constituent elements in their standard states.

For imidazole and its derivatives, experimental data on thermochemical properties like enthalpies of combustion and sublimation are available and can be used to validate theoretical predictions. nist.gov The combination of theoretically calculated gas-phase enthalpies of formation with experimentally determined enthalpies of vaporization or sublimation allows for the prediction of liquid- or solid-phase enthalpies of formation.

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable bonds in 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)-, specifically the bond connecting the benzyl group to the imidazole ring and the bond connecting the vinyl group, allows for multiple conformations. Conformational analysis is performed to identify the different spatial arrangements of the atoms (conformers) and to determine their relative stabilities. This is typically done by systematically rotating the dihedral angles of the rotatable bonds and calculating the energy of each resulting conformation.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.govmdpi.com By simulating the motion of atoms and molecules, MD can provide insights into conformational changes, molecular flexibility, and interactions with solvent molecules. nih.gov For 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)-, an MD simulation would reveal how the molecule behaves in a solution, which is crucial for understanding its behavior in a real-world chemical or biological system.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire pathway of a chemical reaction, from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For reactions involving imidazole derivatives, such as their synthesis or subsequent transformations, theoretical modeling can elucidate the reaction mechanism step-by-step. researchgate.net For example, the formation of the imidazole ring itself can be modeled to understand the sequence of bond formations and the intermediates involved. nih.gov By calculating the Gibbs free energy of reactants, transition states, and products, a complete energy profile of the reaction can be constructed, providing valuable insights into the reaction's feasibility and kinetics.

Structure Activity Relationship Sar Investigations of 1h Imidazole, 4 Ethenyl 1 Phenylmethyl Analogs and Derivatives

Rational Design and Synthesis of Ethenyl and Phenylmethyl Imidazole (B134444) Derivatives

The rational design of ethenyl and phenylmethyl imidazole derivatives often targets specific biological pathways, such as enzyme inhibition. researchgate.netnih.gov The synthesis of these compounds can be achieved through various established and novel chemical reactions.

A common strategy for synthesizing 4-phenyl-imidazole derivatives involves the reaction of α-bromo-ketones with formamide. nih.gov This method allows for the creation of the core imidazole ring structure, to which ethenyl and phenylmethyl groups can be added or modified. For instance, 1,5-diaryl-1H-imidazole-4-carboxylate esters can be synthesized through a cycloaddition reaction between ethyl isocyanoacetate and a range of imidoyl chlorides. nih.gov These ester intermediates can then be readily converted into their corresponding carboxylic acid and carbohydrazide (B1668358) derivatives. nih.gov

The introduction of the ethenyl group can be accomplished through reactions such as an aldol (B89426) condensation between a 5-nitroimidazole, like 1,2-dimethyl-5-nitroimidazole, and various aryl aldehydes. nih.gov This allows for the incorporation of a diverse array of functionalities at the 2-position of the imidazole core. nih.gov Another approach involves the reduction of coupled aldehydes in a Grignard reaction with vinyl magnesium bromide to introduce the ethenyl substituent. conicet.gov.ar

The phenylmethyl (benzyl) group is often introduced via N-alkylation of the imidazole ring. For example, the reaction of an imidazole with benzyl (B1604629) bromide in a suitable solvent like acetonitrile (B52724) can yield the corresponding N-benzylimidazole derivative. nih.gov

The design of these derivatives is often guided by computational docking studies to predict their interaction with target enzymes. nih.gov By understanding the structure of the active site, modifications to the ethenyl and phenylmethyl groups, as well as the imidazole core, can be made to enhance binding affinity and inhibitory activity. nih.govresearchgate.net For example, the introduction of hydrophobic substituents at specific positions on the benzodiazepine (B76468) ring of imidazole-containing compounds was found to be important for farnesyltransferase inhibitory activity. nih.gov

Table 1: Synthetic Strategies for Ethenyl and Phenylmethyl Imidazole Derivatives

| Derivative Type | Key Reactants | Reaction Type | Reference |

| 4-Phenyl-imidazoles | α-bromo-ketones, formamide | De novo imidazole synthesis | nih.gov |

| 1,5-Diaryl-1H-imidazole-4-carboxylates | Ethyl isocyanoacetate, imidoyl chlorides | Cycloaddition | nih.gov |

| 2-Styryl 5-Nitroimidazoles | 1,2-dimethyl-5-nitroimidazole, aryl aldehydes | Aldol condensation | nih.gov |

| N-Benzylimidazoles | Imidazole, benzyl bromide | N-alkylation | nih.gov |

Correlating Molecular Structure with Intrinsic Reactivity and Chemical Properties

The intrinsic reactivity and chemical properties of 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- and its analogs are fundamentally linked to their molecular structure. The imidazole ring itself is an aromatic heterocycle with a unique electronic distribution that influences its reactivity. nih.gov It possesses both a pyridine-like nitrogen (aza) and a pyrrole-like nitrogen (amine), giving it an intermediate character between these two heterocycles. nih.gov

The substituents on the imidazole ring, namely the 4-ethenyl and 1-phenylmethyl groups, significantly modulate its electronic properties and, consequently, its reactivity. The phenylmethyl group at the N1 position influences the aromaticity of the imidazole ring. acs.org Protonation or alkylation at this position leads to an increase in the aromatic character of the resulting cationic system. acs.org This change in aromaticity is reflected in the bond distances within the imidazole ring and can be observed through techniques like NMR spectroscopy. acs.org

Quantum chemical reactivity descriptors, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net For imidazole derivatives, both the neutral molecule and its anion can act as suitable nucleophilic sites. researchgate.net The position of substituents on the imidazole ring has a marked effect on reactivity. For instance, studies on substituted imidazoles have shown the reactivity sequence to be 2-substituted > 5-substituted > 4-substituted for electrophilic attack at the pyridine-like nitrogen, with electron-donating substituents enhancing this reactivity. researchgate.net

Impact of Positional Isomerism on Molecular Functionality and Interactions

Positional isomerism, which involves the different placement of the ethenyl and phenylmethyl groups on the imidazole ring, can have a profound impact on the molecular functionality and interactions of these derivatives. The specific location of these substituents dictates the molecule's shape, electronic distribution, and steric hindrance, all of which are critical for its biological activity and chemical behavior.

For instance, the position of a substituent on the imidazole ring can significantly affect its reactivity towards electrophilic attack. Studies have indicated a reactivity order of 2-substituted > 5-substituted > 4-substituted imidazoles, with electron-donating groups enhancing reactivity at the pyridine-like nitrogen. researchgate.net This suggests that a 4-ethenyl imidazole would have a different reactivity profile compared to a 2-ethenyl or 5-ethenyl isomer.

In the context of biological interactions, positional isomerism can dramatically alter binding affinity and efficacy. The three-dimensional structure of a molecule is a key determinant for its proper fit into a biological target, such as an enzyme's active site. researchgate.net A change in the position of the ethenyl or phenylmethyl group can lead to a different spatial arrangement of atoms, which may either enhance or diminish the interactions with key amino acid residues in the binding pocket. For example, in the development of indoleamine 2,3-dioxygenase (IDO) inhibitors, the precise positioning of substituents on the phenyl-imidazole core was found to be critical for exploiting interactions with specific residues like C129 and S167 in the active site. nih.gov

Furthermore, the position of nitrogen atoms within the heterocyclic core has been shown to be closely related to inhibitory activity in other classes of compounds, highlighting the general importance of isomerism in drug design. nih.gov Different isomers can also exhibit variations in their physicochemical properties, such as solubility and lipophilicity, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

Correlation of Molecular Structure with Observed (Non-Clinical) Activities

The molecular structure of 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- and its analogs is directly correlated with their observed non-clinical activities, particularly in the context of enzyme inhibition and interactions with biological targets. Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features contribute to the biological effects of these compounds. jopir.in

Mechanisms of Enzyme Inhibition at the Molecular Level (Non-Clinical)

Imidazole derivatives are known to inhibit various enzymes, and their mechanism of action is closely tied to their molecular structure. researchgate.net One of the well-studied mechanisms involves the inhibition of cytochrome P450 enzymes. The N3 nitrogen of the imidazole ring can bind to the heme iron atom of ferric cytochrome P450, thereby blocking its normal function. wikipedia.org The specificity and potency of this inhibition can be modulated by the substituents on the imidazole ring. wikipedia.org

For other enzymes, such as β-glucosidases, imidazole has been shown to act as a partial competitive inhibitor. nih.govnih.gov In this mechanism, the imidazole molecule binds to the active site of the enzyme, which reduces the enzyme's affinity for its substrate without affecting the maximum rate of the reaction. nih.govnih.gov Computational docking studies have suggested that imidazole interacts with residues within the active site, and this has been confirmed by enzyme kinetics experiments. nih.gov

SAR studies on YC-1 analogs, which share structural similarities, have shown that modifications to the benzyl group can significantly affect antiplatelet activity. nih.gov For instance, converting the 1-benzyl group to a hydrogen atom drastically reduced activity, indicating the importance of the aromatic ring at this position. nih.gov Furthermore, the introduction of dinitrogen-containing heterocycles, such as imidazole, has been shown to increase inhibitory performance in certain contexts. nih.gov

Molecular Interactions with Biological Targets (Excluding Clinical Human Data)

The molecular interactions of 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- and its derivatives with biological targets are governed by a combination of factors, including the unique structural features of the imidazole ring and its substituents. The electron-rich nature of the imidazole ring allows it to readily bind to a variety of enzymes and receptors through diverse weak interactions. researchgate.net

Computational docking studies are often employed to predict and analyze these interactions at the molecular level. For instance, docking studies of imidazole derivatives with the active site of cytochrome P450 14α-demethylase have been used to evaluate their potential antifungal activity. researchgate.net These studies can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the inhibitor and the amino acid residues of the target protein.

In the case of GH1 β-glucosidases, computational docking suggested that imidazole interacts with residues forming the active site. nih.gov This was further substantiated by enzyme kinetic experiments which demonstrated that imidazole binds within the active site, leading to partial competitive inhibition. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-ethenyl-1-(phenylmethyl)-1H-imidazole, and how can structural integrity be validated?

- Methodological Answer : Synthesis of imidazole derivatives typically involves cyclocondensation reactions. For example, substituted imidazoles are synthesized via the Debus-Radziszewski reaction using aldehydes, ammonium acetate, and diketones under reflux conditions . To confirm structural integrity:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions (e.g., ethenyl and benzyl groups).

- Infrared (IR) Spectroscopy : Identify characteristic imidazole ring vibrations (e.g., N–H stretching at ~3100 cm) and ethenyl C=C stretching (~1630 cm) .

- X-ray Crystallography : Use programs like SHELX for structure refinement. SHELXL is widely employed for small-molecule crystallography due to its robust handling of twinned or high-resolution data .

Q. What spectroscopic techniques are optimal for analyzing the electronic environment of the imidazole ring in this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Assess π→π* transitions in the aromatic imidazole ring and ethenyl group. Solvent effects (e.g., DMSO) should be standardized to avoid shifts .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to verify substituent stability.

- IR Spectroscopy : Compare experimental spectra with NIST reference data to resolve ambiguities in functional group assignments .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the 4-ethenyl substituent on the imidazole ring's reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes). For example, imidazole derivatives have been docked into EGFR kinase domains to evaluate binding affinities .

- ADMET Prediction : Use tools like SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability) influenced by the ethenyl group .

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement of this compound?

- Methodological Answer :

- SHELX Software : Employ SHELXL for high-resolution refinement. For twinned crystals, use the TWIN and BASF commands to model twin laws .

- Data Validation : Cross-check residual density maps and R-factors. Discrepancies in bond lengths (>0.02 Å) may indicate disorder; apply restraints or split models .

- Comparative Analysis : Validate against similar structures in the Cambridge Structural Database (CSD).

Q. What QSAR strategies are suitable for evaluating the biological activity of 4-ethenyl-1-(phenylmethyl)-1H-imidazole derivatives?

- Methodological Answer :

- CoMSIA (Comparative Molecular Similarity Indices Analysis) : Generate 3D-QSAR models using steric, electrostatic, and hydrophobic fields. For example, a CoMSIA model on antiepileptic imidazoles achieved a q > 0.5, highlighting substituent contributions .

- Training/Test Set Division : Split datasets (e.g., 34:10 ratio) to validate predictive power. Use pED50 (negative log of effective dose) as the dependent variable .

- Descriptor Selection : Include topological polar surface area (TPSA) and molar refractivity to correlate with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.